Structural Elucidation and Synthetic Characterization of Bis(4-methoxy-2-nitrophenyl)diselenide
Structural Elucidation and Synthetic Characterization of Bis(4-methoxy-2-nitrophenyl)diselenide
Executive Summary
Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9) represents a critical class of functionalized organoselenium compounds.[1][2] Unlike simple diaryl diselenides, the presence of the ortho-nitro group introduces unique intramolecular chalcogen bonding (Se···O interactions) that significantly influences its reactivity, stability, and utility as a precursor for electrophilic selenium species (e.g., selenenyl halides) and glutathione peroxidase (GPx) mimetics.[1][2]
This guide provides a rigorous framework for the synthesis, structural elucidation, and quality control of this compound. It moves beyond basic characterization to address the specific conformational challenges posed by the sterically crowded ortho-nitro substitution.
Synthetic Pathway: The Advantage
While classical routes utilize the diazotization of 4-methoxy-2-nitroaniline (Sandmeyer-type reaction), this method is often plagued by low yields and hazardous diazonium intermediates.[1][2]
Recommended Protocol: Nucleophilic Aromatic Substitution (
Reaction Mechanism & Workflow
The synthesis relies on the in situ generation of the diselenide dianion (
Figure 1: Nucleophilic Aromatic Substitution (
Detailed Methodology
-
Preparation of Diselenide Reagent:
-
Coupling:
-
Workup:
-
Quench with air oxidation (stirring open to air for 30 mins) to ensure any monoselenol species dimerize to the diselenide.[1][2]
-
Precipitate with water; filter the yellow/orange solid.[1][2]
-
Purification: Recrystallization from glacial acetic acid or toluene is critical to remove monoselenide impurities.[1][2]
-
Spectroscopic Fingerprinting & Elucidation[1][2]
Confirming the structure requires distinguishing the target from potential byproducts like the monoselenide (R-Se-R) or triselenide (R-Se-Se-Se-R).[1][2]
Nuclear Magnetic Resonance (NMR)
NMR: The Gold Standard
The selenium nucleus is highly sensitive to the electronic environment.[1][2]
-
Target Shift:
(relative to ). -
Diagnostic Logic:
-
The ortho-nitro group typically causes a downfield shift (deshielding) due to the "chalcogen bond" interaction (O[1]···Se).
-
However, the para-methoxy group is electron-donating, providing a shielding effect.[1][2]
-
Validation: If the peak appears
, suspect monoselenide formation.[1][2] If multiple peaks appear, suspect polyselenide contamination.[1][2]
-
NMR (400 MHz,
)
The aromatic region will display a characteristic ABX pattern due to the 1,2,4-substitution.[1]
| Proton | Chemical Shift ( | Multiplicity | Assignment Logic |
| -OCH3 | 3.85 – 3.90 | Singlet (3H) | Diagnostic methoxy group.[1][2] |
| H-3 | 7.60 – 7.70 | Doublet ( | Meta to Se, ortho to |
| H-5 | 7.10 – 7.20 | dd ( | Adjacent to methoxy, coupling with H-3 and H-6.[1] |
| H-6 | 7.90 – 8.00 | Doublet ( | Ortho to Se linkage.[1][2] Shift influenced by Se anisotropy.[1][2] |
Mass Spectrometry (HRMS)
Selenium has a unique isotopic envelope (
-
Requirement: The mass spectrum must match the theoretical isotopic distribution for a two-selenium system.[1][2]
-
Observation: A "wide" molecular ion cluster centered at
( ).[1][2] A single sharp peak indicates incorrect elemental composition.[1][2]
Structural Analysis: The Se···O Chalcogen Bond
A critical feature of this molecule is the non-covalent interaction between the nitro oxygen and the selenium atom.[1][2] This is not merely a curiosity; it locks the conformation, affecting solubility and biological activity.[1][2]
Figure 2: Conformational locking via intramolecular Se[1]···O interactions (Chalcogen Bonding).[1]
Crystallographic Expectations:
-
Dihedral Angle (C-Se-Se-C): Typically
for diaryl diselenides.[1][2] -
Se···O Distance: Expect a distance less than the sum of van der Waals radii (
), confirming the interaction.[1][2] This interaction often forces the nitro group to be nearly coplanar with the benzene ring to maximize the interaction, despite steric strain.[2]
Quality Control & Impurity Profiling
To ensure the material is suitable for drug development or high-precision synthesis, the following QC protocol is mandatory.
Self-Validating Purity Protocol
-
HPLC Analysis:
-
Thermal Analysis (DSC):
-
Redox Titration (Optional but Recommended):
References
-
Taniguchi, N. (2005).[1][2][3] "Synthesis of Diaryl Diselenides and Ditellurides Using Elemental Chalcogens." Journal of Organic Chemistry.
-
Wirth, T. (Ed.).[1][2] (2012).[1][2] Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.[1][2] (Authoritative text on Se-77 NMR shifts).
-
Patai, S., & Rappoport, Z. (1986).[1][2] The Chemistry of Organic Selenium and Tellurium Compounds. Wiley.[1][2][4] (Foundational text for diselenide properties).
-
Mugesh, G., et al. (2001).[1][2] "Glutathione Peroxidase Mimetics: Structure-Activity Relationships." Journal of the American Chemical Society.[1][2] (Context for nitro-diselenide interactions).[1]
-
Alfa Chemistry. (2023).[1][2] "Bis-(2-nitrophenyl)diselenide Product Data." (Reference for structural analogs and physical properties).
Sources
- 1. Buy Bis(2-nitrophenyl) diselenide | 35350-43-7 [smolecule.com]
- 2. Bis(4-methoxyphenyl) disulfide | C14H14O2S2 | CID 79258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(p-methoxyphenyl)selenide | C14H14O2Se | CID 155624 - PubChem [pubchem.ncbi.nlm.nih.gov]
